An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Hydrochloride: Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 3,4-Dihydro-2H-benzo[b]oxazin-6-ol Hydrochloride: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol and its hydrochloride salt, key heterocyclic scaffolds in medicinal chemistry. This document details their chemical and physical properties, with a focus on the determination of the molecular weight of the hydrochloride form. It also presents experimental protocols for synthesis and analysis, and discusses their significant role as precursors for potent 5-HT6 receptor antagonists.
Core Chemical and Physical Properties
3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a member of the benzoxazine family, possessing a unique bicyclic structure that is a subject of interest in medicinal chemistry.[1] The hydrochloride salt is often utilized to improve the compound's solubility and stability for research and development purposes.
A critical aspect for any chemical entity is the accurate determination of its molecular properties. The properties of both the free base and its hydrochloride salt are summarized below.
| Property | 3,4-Dihydro-2H-benzo[b]oxazin-6-ol | 3,4-Dihydro-2H-benzo[b]oxazin-6-ol hydrochloride |
| Molecular Formula | C₈H₉NO₂[2] | C₈H₉NO₂・HCl[3] |
| Molecular Weight | 151.16 g/mol [2] | 187.62 g/mol [3] |
| CAS Number | 26021-57-8[4][5] | 1185296-86-9[6][7] |
| Physical Form | Reported as an oil[2] | Solid[8] |
| Purity | Typically ≥95%[1] | Not specified, lot-dependent |
The molecular weight of the free base, 3,4-Dihydro-2H-benzo[b]oxazin-6-ol, is calculated from its molecular formula, C₈H₉NO₂. The molecular weight of the hydrochloride salt is determined by adding the molecular weight of hydrogen chloride (HCl) to that of the free base.
Synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol
The synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol is a critical process for its utilization in further chemical modifications and biological studies. A common synthetic route involves the reduction of 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one.[1][2]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
Caption: Synthesis workflow for 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[2]
Materials:
-
6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one
-
Tetrahydrofuran (THF), anhydrous
-
1 M Borane-tetrahydrofuran complex solution (borane-THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Standard glassware for organic synthesis under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve 6-Hydroxy-2H-benzo[b]oxazin-3(4H)-one (e.g., 0.39 g, 2.35 mmol) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1 M borane-THF solution (e.g., 7.05 mL, 7.05 mmol) dropwise over a period of 5 minutes.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Carefully quench the excess borane by the slow addition of methanol at 0 °C.
-
Remove the solvent by distillation under reduced pressure.
-
Extract the crude product with ethyl acetate.
-
The combined organic layers are then concentrated under reduced pressure to afford the pure 3,4-dihydro-2H-benzo[b]oxazin-6-ol as an oil.[2] The reported yield for this reaction is quantitative.[2]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data has been reported for the free base, 3,4-Dihydro-2H-benzo[b]oxazin-6-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): δ 8.48 (s, 1H), 6.37 (d, 1H, J = 8.47 Hz), 5.96 (d, 1H, J = 2.75 Hz), 5.82 (dd, 1H, J = 8.44, 2.76 Hz), 3.97 (t, 2H, J = 4.38 Hz), 3.18 (t, 2H, J = 4.31 Hz).[1][2]
-
¹³C NMR (DMSO-d₆): δ 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2.[2]
High-Resolution Mass Spectrometry (HRMS)
-
Electrospray Ionization (ESI-HRMS): m/z [M+H]⁺ calculated for C₈H₁₀NO₂: 152.0712; found: 152.0711.[1][2] This data provides strong evidence for the elemental composition of the molecule.
The following diagram outlines a general workflow for the analytical characterization of the synthesized compound.
Caption: Analytical workflow for structure confirmation.
Application in Drug Discovery
3,4-Dihydro-2H-benzo[b]oxazine derivatives are of significant interest in medicinal chemistry, particularly as antagonists for the 5-HT6 serotonin receptor.[9] These receptors are primarily located in the central nervous system and are a target for the development of therapeutics for cognitive disorders.[9] The core structure of 3,4-Dihydro-2H-benzo[b]oxazin-6-ol serves as a versatile scaffold for the synthesis of a library of compounds that can be screened for their binding affinity and functional activity at the 5-HT6 receptor.
Conclusion
3,4-Dihydro-2H-benzo[b]oxazin-6-ol and its hydrochloride salt are valuable chemical entities in the field of drug discovery. A clear understanding of their fundamental properties, such as molecular weight, along with reliable synthetic and analytical protocols, is crucial for their effective application in research and development. The amenability of the benzoxazine scaffold to chemical modification has established it as a cornerstone for the development of novel therapeutics targeting various biological systems.
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ResearchGate. Synthesis and Characterization of New 3,4-Dihydro-2H-benzo- and Naphtho-1,3-oxazine Derivatives. [Link]
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